An In-depth Technical Guide to 1,4-Bis(hydroxydimethylsilyl)benzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,4-Bis(hydroxydimethylsilyl)benzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(hydroxydimethylsilyl)benzene is a bifunctional organosilicon compound with significant applications in materials science, primarily as a monomer for the synthesis of silphenylene-containing polymers. These polymers exhibit noteworthy thermal stability and unique mechanical properties. While its direct application in drug development is not established, the broader class of organosilicon compounds and siloxane-based polymers are increasingly explored for biomedical applications, including drug delivery and biocompatible materials. This technical guide provides a comprehensive overview of the chemical and physical properties of 1,4-Bis(hydroxydimethylsilyl)benzene, detailed experimental protocols for its synthesis and subsequent polymerization, and a summary of its current and potential applications, with a perspective on its relevance to the pharmaceutical and biomedical fields.
Chemical and Physical Properties
1,4-Bis(hydroxydimethylsilyl)benzene, also known as p-phenylenebis[dimethylsilanol], is a white to off-white solid at room temperature. Its fundamental properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 2754-32-7 | [1] |
| Molecular Formula | C₁₀H₁₈O₂Si₂ | [1] |
| Molecular Weight | 226.42 g/mol | [1][] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 133-136 °C | [] |
| Boiling Point | 289.6 ± 36.0 °C (Predicted) | [] |
| Density | 1.02 ± 0.1 g/cm³ (Predicted) | [] |
| Flash Point | >110 °C | [3] |
| pKa | 13.91 ± 0.53 (Predicted) | [] |
| Hydrolytic Sensitivity | 4: No reaction with water under neutral conditions | [3] |
Table 2: Spectral Data
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | Chemical shifts (δ) are expected for the methyl protons (Si-CH₃) and the aromatic protons (C₆H₄). The hydroxyl protons (Si-OH) will also be present. |
| ¹³C NMR (CDCl₃) | Chemical shifts (δ) are expected for the methyl carbons and the aromatic carbons. |
| FTIR | Characteristic peaks are expected for O-H stretching (silanol), Si-C stretching, C-H stretching (aromatic and aliphatic), and benzene ring vibrations. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z = 226. Fragmentation may involve the loss of methyl groups, hydroxyl groups, and cleavage of the Si-phenyl bond. |
Synthesis and Polymerization: Experimental Protocols
Synthesis of 1,4-Bis(hydroxydimethylsilyl)benzene
The most common method for synthesizing 1,4-Bis(hydroxydimethylsilyl)benzene is through the hydrolysis of a corresponding precursor, such as 1,4-bis(dimethylchlorosilyl)benzene or 1,4-bis(dimethoxysilyl)benzene. A general protocol for the hydrolysis of the chloro-derivative is described below.
Experimental Protocol: Hydrolysis of 1,4-Bis(dimethylchlorosilyl)benzene
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Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube. The flask is charged with a solution of 1,4-bis(dimethylchlorosilyl)benzene in a suitable organic solvent (e.g., diethyl ether or toluene).
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Hydrolysis: The flask is cooled in an ice bath. A stoichiometric amount of water, optionally mixed with a weak base (e.g., pyridine or triethylamine) to neutralize the generated HCl, is added dropwise from the dropping funnel with vigorous stirring.
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Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting mixture is then washed with water to remove any salts. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and filtered.
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Purification: The solvent is removed under reduced pressure to yield the crude product. The solid product can be further purified by recrystallization from a suitable solvent (e.g., hexane or a hexane/ethyl acetate mixture) to afford pure 1,4-Bis(hydroxydimethylsilyl)benzene.
Polycondensation to Silphenylene Polymers
1,4-Bis(hydroxydimethylsilyl)benzene serves as a key monomer in polycondensation reactions to produce silphenylene-siloxane polymers. This can be achieved through self-condensation or co-polycondensation with other difunctional monomers.
Experimental Protocol: Polycondensation of 1,4-Bis(hydroxydimethylsilyl)benzene
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Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with 1,4-Bis(hydroxydimethylsilyl)benzene and a suitable high-boiling point solvent (e.g., toluene or xylene).
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Polycondensation: A catalyst, such as a tin compound (e.g., stannous octoate) or a strong acid/base, is added to the mixture. The reaction is heated to reflux, and the water formed during the condensation is removed azeotropically using a Dean-Stark trap.
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Monitoring: The progress of the polymerization can be monitored by measuring the amount of water collected or by analyzing the viscosity of the reaction mixture.
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Isolation: Once the desired molecular weight is achieved, the reaction is cooled, and the polymer is precipitated by pouring the solution into a non-solvent such as methanol.
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Purification: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
Applications
Materials Science
The primary application of 1,4-Bis(hydroxydimethylsilyl)benzene is as a monomer for the synthesis of polysilphenylene-siloxanes. These polymers incorporate rigid phenylene groups into the flexible siloxane backbone, leading to materials with:
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Enhanced Thermal Stability: The aromatic rings increase the degradation temperature of the polymer compared to traditional polysiloxanes.
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Improved Mechanical Properties: The rigid segments contribute to higher tensile strength and modulus.
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Radiation Resistance: The presence of the phenyl groups can improve the resistance of the polymer to high-energy radiation.
These properties make silphenylene-based polymers suitable for applications as high-performance elastomers, sealants, and coatings in the aerospace and electronics industries.
Organic Synthesis
1,4-Bis(hydroxydimethylsilyl)benzene can act as an effective silicon nucleophile in palladium-catalyzed cross-coupling reactions.[] This reactivity allows for the formation of new carbon-silicon bonds, which is a valuable transformation in organic synthesis for the construction of more complex organosilicon compounds.
Relevance to Drug Development and Biomedical Applications
While there are no direct, established applications of 1,4-Bis(hydroxydimethylsilyl)benzene in drug development, the broader classes of organosilicon compounds and siloxane-based polymers are of increasing interest in the biomedical field.[4][5]
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Biocompatibility: Many silicon-containing polymers, particularly polysiloxanes, exhibit excellent biocompatibility, making them suitable for use in medical devices and implants.[6] The biocompatibility of silphenylene-based polymers would require specific investigation but is a potential area of exploration.
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Drug Delivery: The unique properties of organosilicon compounds are being leveraged in drug delivery systems.[4][5] For instance, the hydrophobicity and stability of a polymer backbone can be tuned by incorporating silicon-containing monomers. While not yet explored, silphenylene-based polymers could potentially be formulated into nanoparticles or other drug carriers.
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Biodegradability: The biodegradability of silicon-containing polymers can be tailored. While polysiloxanes are generally biostable, the introduction of specific chemical linkages can render them biodegradable, which is a desirable characteristic for temporary implants and drug delivery vehicles.
Safety and Handling
1,4-Bis(hydroxydimethylsilyl)benzene is classified as causing serious eye irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
1,4-Bis(hydroxydimethylsilyl)benzene is a valuable monomer in materials science for the creation of high-performance silphenylene-containing polymers. Its synthesis via hydrolysis of silyl-halide or silyl-alkoxy precursors is a standard and effective method. While its direct role in drug development is currently undefined, the biocompatibility and tunable properties of the broader family of organosilicon polymers suggest that materials derived from this monomer could be of future interest in biomedical applications. Further research into the biocompatibility and degradation profiles of silphenylene-based polymers is warranted to explore their potential in areas such as medical devices and controlled drug release systems.
